molecular formula C11H17ClN2O2 B1394255 N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride CAS No. 1220037-74-0

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1394255
M. Wt: 244.72 g/mol
InChI Key: GRFHLNLJCUTJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives, which includes “N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride”, involves amino-dechlorination and amino-de-alkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride” are not mentioned in the search results, piperidine derivatives have been found to be potent dopamine reuptake inhibitors .


Physical And Chemical Properties Analysis

“N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride” is a solid compound that should be stored in a dry room at room temperature . The boiling point of the compound is not specified .

Scientific Research Applications

PET Imaging of Microglia

  • Application : N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride is used in PET imaging to target the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant in neuroinflammation studies.
  • Benefits : It offers a noninvasive tool for imaging reactive microglia and disease-associated microglia, contributing to the understanding of neuroinflammation in various neuropsychiatric disorders. It's also valuable in monitoring neuroinflammatory effects of immunotherapy for malignancies (Horti et al., 2019).

Development of Radioligands for Neuroinflammation Imaging

  • Application : Used in the synthesis of radioligands for PET imaging of CSF1R, an emerging target for neuroinflammation imaging.
  • Benefits : It assists in the study of neurodegenerative diseases such as Alzheimer's Disease (AD), showcasing specific brain uptake in neuroinflammation models and indicating its potential for human PET imaging of CSF1R (Lee et al., 2022).

Antagonists for Urotensin-II Receptor

  • Application : Involved in the synthesis and biological evaluation of derivatives as potential urotensin-II receptor antagonists, which are significant in cardiovascular research.
  • Benefits : The derivatives, including this compound, have shown promising results in having high metabolic stability, low cytotoxicity, and acceptable pharmacokinetic profiles, making them suitable for further therapeutic exploration (Lim et al., 2019).

Safety And Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

N-(furan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h1-2,7,9,12H,3-6,8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFHLNLJCUTJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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